molecular formula C23H24N8O B2466551 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396858-53-9

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2466551
CAS RN: 1396858-53-9
M. Wt: 428.5
InChI Key: WFEWLHQJLQEPID-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized successfully . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established through techniques like NMR and MS analysis . The electronic and molecular structures were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .

Scientific Research Applications

  • Synthesis and Antibacterial Evaluation : The compound has been utilized in the synthesis of 1,2,3-triazoles with potential antimicrobial activities. N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, similar in structure, have been synthesized and shown to display promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

  • Anti-inflammatory and Anti-nociceptive Agents : Compounds with similar chemical structures, specifically substituted 1,2,4-triazoles, have been synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activity (Upmanyu et al., 2011).

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the compound , have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in vitro potency as anti-inflammatory agents and exhibited antinociceptive activity in pain models (Altenbach et al., 2008).

  • Insecticidal Assessment : Derivatives of similar structures have been evaluated as insecticidal agents, specifically against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Anticonvulsant Agents : Research has been conducted on benztriazoles with various heterocycle substituents, including structures similar to the compound , for their potential use as anticonvulsant agents (Liu et al., 2016).

  • Drug-likeness Properties : Studies have been conducted to assess the drug-likeness properties of similar compounds, including their in vitro antibacterial, antifungal, and antimycobacterial activities (Pandya et al., 2019).

  • Antimicrobial Screening : A novel series of compounds structurally related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been synthesized and screened for antibacterial activity against various bacterial strains (Shaikh et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential applications. Similar compounds have shown potent inhibitory activities against certain cancer cell lines , suggesting potential applications in cancer treatment.

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O/c32-23(16-31-20-9-5-4-8-19(20)27-28-31)26-21-14-22(25-17-24-21)30-12-10-29(11-13-30)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,24,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWLHQJLQEPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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